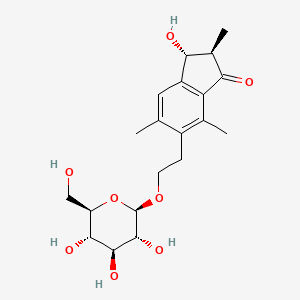

Pteroside C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

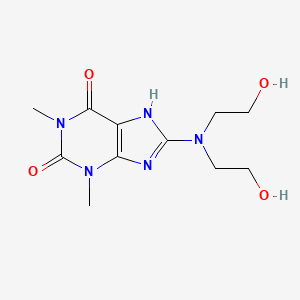

Pteroside C is a naturally occurring compound isolated from various species of the Pteridaceae family, particularly from the bracken fern (Pteridium aquilinum) and Pteris multifida . This compound has garnered interest due to its potential biological activities, including cytotoxic and anti-diabetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pteroside C typically involves the extraction and isolation from plant sources. The process begins with the collection of the plant material, followed by drying and grinding . The ground material is then subjected to solvent extraction using solvents such as methanol or ethanol . The crude extract is further purified using chromatographic techniques, including silica gel column chromatography and medium-pressure liquid chromatography . The final product is obtained through crystallization and structural elucidation using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

advancements in biotechnological methods, such as plant tissue culture and metabolic engineering, could potentially scale up the production of this compound in the future .

Analyse Des Réactions Chimiques

Types of Reactions

Pteroside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions

Substitution: Substitution reactions involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Mécanisme D'action

Pteroside C exerts its effects through various molecular targets and pathways:

Inhibition of Enzymes: This compound inhibits enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease.

Cytotoxic Activity: It induces cytotoxicity in tumor cells by interfering with cellular processes and promoting apoptosis.

Anti-Diabetic Activity: This compound modulates glucose uptake and metabolism, thereby exhibiting anti-diabetic effects.

Comparaison Avec Des Composés Similaires

Pteroside C is part of a larger group of pterosins and pterosides, which include compounds like pterosin A, pterosin B, and pteroside A . These compounds share a similar illudane-type nor-sesquiterpenoid structure but differ in their functional groups and biological activities . This compound is unique due to its specific cytotoxic and anti-diabetic properties, which are not as pronounced in other related compounds .

List of Similar Compounds

- Pterosin A

- Pterosin B

- Pteroside A

- Pterosin C 3-O-beta-D-glucopyranoside

- 4,5-Dicaffeoylquinic acid

Propriétés

Numéro CAS |

35910-17-9 |

|---|---|

Formule moléculaire |

C20H28O8 |

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

(2R,3R)-3-hydroxy-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C20H28O8/c1-8-6-12-14(16(23)10(3)15(12)22)9(2)11(8)4-5-27-20-19(26)18(25)17(24)13(7-21)28-20/h6,10,13,15,17-22,24-26H,4-5,7H2,1-3H3/t10-,13-,15-,17-,18+,19-,20-/m1/s1 |

Clé InChI |

VKDMMOFAMUXTQZ-AKMQMZFLSA-N |

SMILES isomérique |

C[C@@H]1[C@H](C2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |

SMILES canonique |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)

![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)